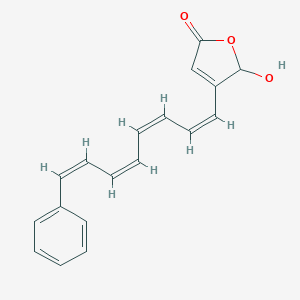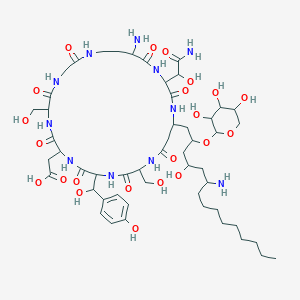
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine, commonly known as MRS1706, is a selective antagonist of the adenosine A2B receptor. It is a xanthine derivative and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
MRS1706 selectively antagonizes the adenosine A2B receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including immune cells, endothelial cells, and smooth muscle cells. Adenosine A2B receptor activation has been shown to promote inflammation, angiogenesis, and fibrosis. By blocking the adenosine A2B receptor, MRS1706 can reduce the inflammation, angiogenesis, and fibrosis in various diseases.
Biochemical and Physiological Effects:
MRS1706 has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, inhibiting the growth and metastasis of cancer cells, reducing the ischemic injury and improving the cardiac function in cardiovascular diseases, and reducing the fibrosis in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS1706 has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor, its availability in the market, and its well-established synthesis method. However, MRS1706 also has some limitations for lab experiments, including its low solubility in water and its potential off-target effects.
Direcciones Futuras
There are several future directions for the research on MRS1706, including developing more potent and selective adenosine A2B receptor antagonists, investigating the combination therapy of MRS1706 with other drugs for the treatment of various diseases, and exploring the potential therapeutic applications of MRS1706 in other diseases, such as neurodegenerative diseases and metabolic diseases.
Conclusion:
MRS1706 is a selective antagonist of the adenosine A2B receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor and its well-established synthesis method. However, it also has some limitations for lab experiments, including its low solubility in water and its potential off-target effects. There are several future directions for the research on MRS1706, including developing more potent and selective adenosine A2B receptor antagonists and investigating the combination therapy of MRS1706 with other drugs for the treatment of various diseases.
Métodos De Síntesis
MRS1706 can be synthesized using a multi-step process starting from 4-methoxy-2-naphthol. The first step involves the reaction of 4-methoxy-2-naphthol with 2-bromoethyl vinyl ether in the presence of potassium carbonate to yield 2-(4-methoxynaphthyl) ethyl vinyl ether. The second step involves the reaction of 2-(4-methoxynaphthyl) ethyl vinyl ether with 7-methyl-1,3-dipropylxanthine in the presence of sodium hydride to yield MRS1706.
Aplicaciones Científicas De Investigación
MRS1706 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, MRS1706 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, MRS1706 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, MRS1706 has been shown to reduce the ischemic injury and improve the cardiac function.
Propiedades
Número CAS |
151539-65-0 |
|---|---|
Nombre del producto |
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine |
Fórmula molecular |
C11H20Cl3N3O |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(4-methoxynaphthalen-1-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C25H28N4O3/c1-5-15-28-23-22(24(30)29(16-6-2)25(28)31)27(3)21(26-23)14-12-17-11-13-20(32-4)19-10-8-7-9-18(17)19/h7-14H,5-6,15-16H2,1-4H3/b14-12+ |
Clave InChI |
VJMCJAORZNGBHE-WYMLVPIESA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C4=CC=CC=C34)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C4=CC=CC=C34)OC)C |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C4=CC=CC=C34)OC)C |
Sinónimos |
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)



![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)